N-(4-bromo-2-fluorophenyl)-2-{[4-(furan-2-yl)pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N~1~-(4-BROMO-2-FLUOROPHENYL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromo-fluorophenyl group, a furan ring, and a pyrimidinylsulfanyl moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-BROMO-2-FLUOROPHENYL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 4-bromo-2-fluorophenyl intermediate: This step involves the bromination and fluorination of a phenyl ring to obtain the desired bromo-fluorophenyl intermediate.
Synthesis of the 4-(2-furyl)-2-pyrimidinyl intermediate: This step involves the construction of the pyrimidine ring with a furan substituent.
Coupling reaction: The two intermediates are then coupled using a suitable sulfanylating agent to form the final product, N1-(4-BROMO-2-FLUOROPHENYL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-BROMO-2-FLUOROPHENYL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br~2~) or chlorine (Cl~2~).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~1~-(4-BROMO-2-FLUOROPHENYL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(4-BROMO-2-FLUOROPHENYL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N~1~-(4-BROMO-2-FLUOROPHENYL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can be compared with other similar compounds, such as:
N~1~-(4-BROMO-2-CHLOROPHENYL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE: Similar structure but with a chlorine substituent instead of fluorine.
N~1~-(4-BROMO-2-FLUOROPHENYL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
The uniqueness of N1-(4-BROMO-2-FLUOROPHENYL)-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE lies in its specific combination of substituents, which may confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C16H11BrFN3O2S |
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Molecular Weight |
408.2 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C16H11BrFN3O2S/c17-10-3-4-12(11(18)8-10)20-15(22)9-24-16-19-6-5-13(21-16)14-2-1-7-23-14/h1-8H,9H2,(H,20,22) |
InChI Key |
DWYMUWNRXHFJSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC=C2)SCC(=O)NC3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
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